Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol
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Overview
Description
Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol is a complex organic compound that features a cyclopropyl group, a methoxycyclopentyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The cyclopropyl and methoxycyclopentyl groups are introduced through subsequent reactions involving cyclopropanation and etherification, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxadiazole ring could produce various heterocyclic compounds .
Scientific Research Applications
Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring is known to be a versatile pharmacophore, capable of forming hydrogen bonds and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler compound with a cyclopropyl group and a hydroxyl group.
Methoxycyclopentane: Contains a methoxy group attached to a cyclopentane ring.
1,2,4-Oxadiazole derivatives: A class of compounds containing the oxadiazole ring, often used in pharmaceuticals and materials science.
Uniqueness
Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the oxadiazole ring provides versatility in interactions with biological targets .
Properties
IUPAC Name |
cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-16-12(6-2-3-7-12)11-13-10(17-14-11)9(15)8-4-5-8/h8-9,15H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEKDIHSJBXABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C2=NOC(=N2)C(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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